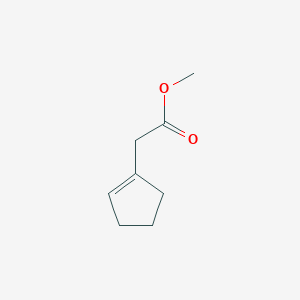

methyl 2-(cyclopent-1-en-1-yl)acetate

Description

Significance of Cyclopentene (B43876) Scaffolds in Modern Organic Chemistry Research

The cyclopentene ring is a versatile and important structural motif in organic chemistry. fiveable.me Functionalized five-membered carbocyclic frameworks are core units in a multitude of natural products and biologically significant molecules. nih.gov This prevalence has established cyclopentenes as crucial building blocks in the total synthesis of complex bioactive compounds. nih.govroyalsocietypublishing.org The reactivity of the carbon-carbon double bond within the strained ring system makes it a valuable component for various chemical transformations. fiveable.me

Cyclopentene scaffolds are particularly relevant in the field of medicinal chemistry, where they are incorporated into the design of novel therapeutic agents. royalsocietypublishing.org Notable examples of bioactive molecules containing this framework include the antiviral drug Abacavir and the antibiotic Neoplanocin A. royalsocietypublishing.org Furthermore, the cyclopentene ring is a key component in olefin metathesis polymerization, a powerful method for creating new polymeric materials. fiveable.me The ability to construct complex, multi-substituted cyclopentene structures is a significant goal in contemporary organic synthesis, driving the development of new chemical reactions and strategies. nih.gov

Academic Significance of Cyclopentenyl Acetates as Synthetic Intermediates

Cyclopentenyl acetates, the class of compounds to which methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) belongs, are recognized as valuable intermediates in organic synthesis. They serve as precursors for more complex and often biologically active molecules, particularly cyclopentenones. acs.orgpitt.eduscispace.com Cyclopentenones themselves are key intermediates in the synthesis of a wide range of important compounds, including prostaglandins (B1171923) and their derivatives. acs.org

The synthesis of chiral cyclopentenones, which are crucial for developing enantiomerically pure pharmaceuticals, often involves intermediates derived from cyclopentene structures. acs.org For instance, synthetic routes have been developed that utilize tandem gold(I)-catalyzed reactions of enynyl acetates to efficiently produce versatile cyclopentenone structures. pitt.eduscispace.com

Furthermore, specific substituted cyclopentenyl acetates are pivotal in industrial applications. For example, alkyl 3-oxo-2-pentyl-1-cyclopentene acetates are key precursors in the large-scale industrial production of valuable fragrance compounds like methyl jasmonate and related hedionates. google.com The synthesis of these target molecules often proceeds through the formation and subsequent transformation of a cyclopentenyl acetate (B1210297) intermediate. google.com The utility of these intermediates is demonstrated in procedures like the asymmetric hydroboration of substituted cyclopentadienes to yield chiral hydroxy-cyclopentene acetates, which are building blocks for complex natural products. orgsyn.org

Current Research Trajectories Involving Methyl 2-(cyclopent-1-en-1-yl)acetate and its Structural Congeners

Current research involving this compound and its structural analogs is primarily focused on their application as building blocks for high-value molecules in pharmaceuticals and fragrances. While direct research on the title compound is limited, extensive studies on its structural congeners highlight the potential pathways for its use.

A significant area of research is the synthesis of prostaglandins, which are hormone-like substances with diverse physiological effects. researchgate.net One structural congener, methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, contains the core exomethylidenecyclopentenone structure found in certain prostaglandins like Δ¹²-PGJ2. researchgate.net Research in this area has led to the development of compounds that inhibit nuclear export by targeting the Crm1 protein, with one analog being evaluated as a potential drug for treating certain cancers. researchgate.net

Another major research trajectory is in the fragrance industry. Congeners such as methyl 3-oxo-2-pentyl-1-cyclopentene acetate are direct precursors to methyl jasmonate, a compound with a characteristic jasmine scent. google.comchemsrc.comnih.gov The development of efficient and scalable syntheses for these cyclopentenyl acetate derivatives is of significant industrial interest. google.com

The table below lists several structural congeners of this compound that are subjects of academic and industrial research, illustrating the chemical diversity being explored.

| Compound Name | CAS Number | Context/Significance |

| methyl 2-(cyclopent-2-en-1-yl)acetate | 20006-85-3 | Structural isomer nih.govchemicalbook.com |

| methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate | Not specified | Chiral intermediate in synthesis orgsyn.org |

| methyl 3-oxo-2-pentyl-1-cyclopentene acetate | Not specified | Precursor to methyl jasmonate google.com |

| Methyl 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetate | 93101-54-3 | Pharmaceutical intermediate/standard pharmaffiliates.com |

| Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate | Not specified | Subunit of cyclopentenone prostaglandins researchgate.net |

| Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate | 20073-13-6 | Isomer of methyl jasmonate nih.gov |

This focus on converting relatively simple cyclopentenyl acetate scaffolds into complex, high-value molecules in the fields of pharmacology and fragrance chemistry represents the primary research trajectory for this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclopenten-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h4H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVJOSBDUWCCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484057 | |

| Record name | Methyl (cyclopent-1-en-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-07-1 | |

| Record name | Methyl (cyclopent-1-en-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Investigations of Cyclopentenyl Acetate Reactivity

Double Bond Reactivity: Addition and Cycloaddition Reactions

The electron-rich π-system of the cyclopentene (B43876) ring is the primary site for addition and cycloaddition reactions, serving as a versatile handle for molecular elaboration.

Electrophilic Additions to the Cyclopentene Moiety

The double bond of methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) readily undergoes electrophilic addition reactions. libretexts.org When reacting with hydrogen halides (HX), the reaction proceeds via a two-step mechanism. The initial step involves the attack of the alkene's pi electrons on the electrophilic hydrogen atom of the HX, leading to the formation of a carbocation intermediate and a halide anion. libretexts.org

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has fewer alkyl substituents, resulting in the formation of the more stable, more highly substituted carbocation. libretexts.org For methyl 2-(cyclopent-1-en-1-yl)acetate, protonation at the C2 position of the cyclopentene ring generates a tertiary carbocation at the C1 position, which is stabilized by the adjacent alkyl groups. The subsequent nucleophilic attack by the halide anion on this carbocation intermediate yields the final addition product. libretexts.orglibretexts.org For example, the reaction with HCl is predicted to yield methyl 2-(1-chloro-cyclopentyl)acetate as the major product. libretexts.org

| Reactant | Electrophile | Intermediate | Product | Regioselectivity |

| This compound | HBr | Tertiary carbocation at C1 | methyl 2-(1-bromo-cyclopentyl)acetate | Markovnikov |

| This compound | HCl | Tertiary carbocation at C1 | methyl 2-(1-chloro-cyclopentyl)acetate | Markovnikov |

Cycloaddition Reactions Involving Cyclopentenyl Acetates

The cyclopentene double bond can participate in various cycloaddition reactions, enabling the construction of complex polycyclic systems. While specific studies on this compound are not detailed, the reactivity of similar cyclopentene structures is well-established. These reactions include [2+2] photocycloadditions and Diels-Alder reactions. For instance, the four-membered cyclobutane (B1203170) ring is an important structural unit in many natural and pharmaceutical compounds and can be synthesized via [2+2] cycloaddition. researchgate.net

Transition metal-mediated cycloadditions also represent a powerful tool for ring formation. acs.org For example, a [2+1] cycloaddition, such as a Simmons-Smith reaction, could be employed to form a bicyclic cyclopropane (B1198618) derivative from the cyclopentene ring. acs.org This reaction involves the concerted, stereospecific transfer of a methylene (B1212753) unit from an organozinc carbenoid to the alkene. acs.org

Ozonolysis and Oxidative Cleavage Pathways

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes, leading to the formation of carbonyl compounds. unicamp.brdoubtnut.com The reaction of this compound with ozone (O₃) would initially form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate. doubtnut.com

Subsequent workup under reductive conditions (e.g., with dimethyl sulfide (B99878) or zinc and water) cleaves the ozonide, yielding two carbonyl-containing fragments. unicamp.br In the case of this compound, this cleavage breaks open the cyclopentene ring to produce a single molecule containing both a ketone and an aldehyde functional group attached to a linear carbon chain.

| Starting Material | Key Intermediate | Workup Condition | Final Product |

| This compound | Ozonide | Reductive (e.g., (CH₃)₂S) | methyl 6-oxo-5-(oxomethyl)heptanoate |

Ester Group Transformations: Hydrolysis and Transesterification Mechanisms

The methyl ester group of the molecule is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Mechanism (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as a leaving group to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product, 2-(cyclopent-1-en-1-yl)acetic acid.

Acid-Catalyzed Mechanism: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a weak nucleophile like water. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated, and the catalyst is regenerated, yielding the carboxylic acid. masterorganicchemistry.com

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions will produce ethyl 2-(cyclopent-1-en-1-yl)acetate and methanol. The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Pathways of Cyclopentenyl Acetates

Both the alkene and ester functionalities can be targeted through oxidation and reduction reactions.

Reduction: The most common reduction pathway for the cyclopentene moiety is catalytic hydrogenation. In the presence of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂), the double bond is reduced to a single bond, yielding methyl 2-(cyclopentyl)acetate.

The ester group, being less reactive, requires a more powerful reducing agent for transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This reaction would convert this compound into 2-(cyclopent-1-en-1-yl)ethanol, leaving the double bond intact.

| Functional Group | Reagent(s) | Product |

| Cyclopentene (C=C) | H₂, Pd/C | methyl 2-(cyclopentyl)acetate |

| Methyl Ester (-COOCH₃) | 1. LiAlH₄ 2. H₂O | 2-(cyclopent-1-en-1-yl)ethanol |

Oxidation: While ozonolysis represents an oxidative cleavage, other oxidative transformations can target the double bond. Epoxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding methyl 2-(1,2-epoxycyclopentyl)acetate. This epoxide can then serve as an intermediate for further functionalization.

Nucleophilic Substitution and Rearrangement Processes of Cyclopentenyl Acetates

Carbocation intermediates, such as those formed during electrophilic additions, are susceptible to rearrangement to form more stable species. These rearrangements, often termed Wagner-Meerwein rearrangements, typically involve a 1,2-shift of a hydride, alkyl, or aryl group. msu.edu

In the case of the electrophilic addition of HX to this compound, the initially formed tertiary carbocation at C1 is already relatively stable. However, under certain conditions or with specific substrates, a 1,2-hydride shift from an adjacent carbon could potentially occur if it leads to an equally or more stable carbocation, resulting in a rearranged carbon skeleton before the nucleophile attacks. msu.edu For example, a hydride shift could precede the addition of the nucleophile, leading to a mixture of constitutional isomers. Such rearrangements are classified as unicamp.brwiley-vch.de-sigmatropic shifts. msu.edu

While direct nucleophilic substitution on the sp²-hybridized carbons of the alkene is unfavorable, substitution can occur at the allylic position (C3 or C5 of the ring) under radical or certain transition-metal-catalyzed conditions. Another possibility involves the deprotonation of the carbon alpha to the ester carbonyl to form an enolate, which can then act as a nucleophile in a substitution reaction with an electrophile.

Mechanistic Elucidation of Key Organic Transformations

The reactivity of this compound is governed by the interplay of its functional groups and the inherent properties of the five-membered ring. Understanding the transient species formed during reactions and the underlying energetic and electronic factors is crucial for predicting and controlling chemical transformations. Mechanistic studies reveal that reactions can proceed through various intermediates, with their formation and stability being heavily influenced by the cyclopentene core's structure.

The pathway of a chemical transformation is often dictated by the most stable intermediate that can be formed. For cyclopentene derivatives, both radical and cationic intermediates are significant.

Radical Intermediates: Radical reactions, often initiated by light, heat, or a radical initiator, provide a powerful method for functionalizing the cyclopentene ring. The initial attack of a radical species on the double bond of a cyclopentene derivative results in the formation of a carbon-centered radical intermediate. nih.gov For instance, in reactions involving the hydroxyl radical (OH), the addition to the double bond forms stabilized radical adducts. nih.govacs.org Studies on analogous cyclic conjugated ketones show that the stability of the resulting radical is a key factor. Radicals formed in a position that allows for resonance stabilization, such as an allyl-like or vinoxy-like character, are particularly favored. nih.gov

In the context of this compound, a radical addition to the double bond would generate a cyclopentyl radical. The substituent at C-1 can influence the regioselectivity of this addition. Furthermore, radical-mediated cyclization reactions are a well-established method for forming cyclopentane (B165970) and cyclopentene structures, proceeding through carbon-centered radical intermediates. nih.govrsc.org Electrochemical methods can also be employed to generate carbon and iodine radicals, which then participate in annulation reactions to build cyclopentene rings. nih.gov

Carbocationic and Other Cyclic Intermediates: In electrophilic addition reactions, the formation of a carbocation intermediate is a plausible step. However, for cyclopentene, as with other cycloalkenes, the reaction can proceed through a cyclic intermediate to avoid the formation of a discrete, and potentially unstable, carbocation. lumenlearning.comlibretexts.org A classic example is the addition of halogens like bromine (Br₂) to cyclopentene. Instead of forming a secondary carbocation, the reaction proceeds through a three-membered "bromonium" ion intermediate. lumenlearning.comlibretexts.org This cyclic ion shields one face of the ring, leading to a stereospecific anti-addition of the second bromide ion. This pathway explains why the trans product is exclusively formed. lumenlearning.com

While a discrete carbocation is avoided in halogenation, other electrophilic additions might involve carbocation intermediates. The stability of such a carbocation would be influenced by the electronic nature of the -CH2COOCH3 group. The formation of these intermediates is often the rate-determining step, and their propensity to undergo rearrangement must be considered.

| Intermediate Type | Governing Reaction Type | Mechanistic Details | Example |

|---|---|---|---|

| Carbon-centered Radical | Radical Addition / Cyclization | Generated by the addition of a radical to the C=C double bond. Stability is enhanced by resonance (e.g., allyl-like character). nih.gov | OH radical addition to the cyclopentene ring. acs.org |

| Cyclic Cation (Halonium Ion) | Electrophilic Halogenation | Forms a three-membered ring with the two carbons of the former double bond. Prevents carbocation formation and dictates anti-addition stereochemistry. lumenlearning.com | Addition of Br₂ to cyclopentene. libretexts.org |

| Carbocation | Electrophilic Addition (e.g., hydrohalogenation) | Potential intermediate, though often bypassed by cyclic intermediates. Susceptible to rearrangement to form more stable carbocations. | Protonation of the double bond by a strong acid. |

The reactivity of the double bond in this compound is not solely a function of its pi electrons but is significantly modulated by the structural and electronic properties of the entire molecule.

Ring Strain: Ring strain is a form of instability that arises when bond angles in a molecule deviate from their ideal values, leading to increased energy. wikipedia.orglibretexts.org This strain is a combination of angle strain (deviation from ideal sp³ or sp² bond angles) and torsional strain (eclipsing interactions between adjacent substituents). chemistrysteps.com Cyclopentane and cyclopentene rings possess a moderate amount of ring strain, making them more reactive than their strain-free cyclohexane (B81311) counterparts but less strained than cyclopropane or cyclobutane. libretexts.org

The cyclopentene ring is not planar and adopts an "envelope" conformation to minimize torsional strain. However, some strain remains. This inherent strain is a thermodynamic driving force for reactions that convert sp²-hybridized carbons of the double bond to sp³-hybridized carbons, as this can allow the ring to adopt a more comfortable conformation, thereby relieving some of the strain. acs.org The magnitude of this ring strain energy (RSE) can be influenced by substituents. Computational studies on cyclopentene derivatives have shown that the size, bulk, and position of substituents have a significant influence on the RSE, primarily by altering the degree of eclipsing interactions. acs.org This stored energy contributes to the thermodynamic favorability of reactions like ring-opening metathesis polymerization (ROMP) and various addition reactions. wikipedia.orgacs.org

| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane | 27.5 | Angle Strain |

| Cyclobutane | 26.3 | Angle Strain |

| Cyclopentane | 6.2 | Torsional Strain |

| Cyclohexane | 0 | (Essentially Strain-Free) |

Note: Data is generalized from multiple sources for comparison. libretexts.orgchemistrysteps.com

Electronic Effects: Electronic effects describe the influence of substituents on the electron distribution within a molecule, which in turn affects its reactivity. numberanalytics.com The –CH2COOCH3 substituent attached to the double bond in this compound exerts a significant electronic influence. The ester functional group is electron-withdrawing due to the high electronegativity of the oxygen atoms (an inductive effect). This effect is transmitted through the sigma bonds.

This inductive withdrawal of electron density from the double bond makes it more "electron-poor" than an unsubstituted alkene. This deactivation influences the ring's reactivity towards electrophiles, making such reactions slower compared to electron-rich alkenes. Conversely, it can make the double bond more susceptible to attack by nucleophiles or certain radical species. The electronic nature of substituents is a critical factor in determining the feasibility, rate, and regioselectivity of many organic reactions. numberanalytics.com

Applications in Advanced Organic Synthesis As Chiral Building Blocks and Chemical Intermediates

Chiral Synthons in Pharmaceutical and Agrochemical Intermediate Development

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic methods that utilize chiral building blocks. The inherent chirality of many biological targets necessitates the use of single-enantiomer drugs to enhance efficacy and reduce side effects.

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and can interfere with DNA or RNA synthesis in rapidly replicating cells or viruses. The synthesis of carbocyclic nucleoside analogues, where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring, has been an area of intense research.

Racemic and enantiomerically pure 4-oxocyclopent-2-en-1-yl acetates are valuable intermediates in the preparation of nucleoside analogues with pyrimidine and purine heterobases semanticscholar.org. The synthesis often involves the nucleophilic substitution of the acetate (B1210297) group by the heterocyclic base semanticscholar.org. While this specific example uses a related cyclopentenone derivative, it illustrates a general and effective strategy where a chiral cyclopentene scaffold is coupled with a nucleobase to generate bioactive nucleoside analogues semanticscholar.orgwgtn.ac.nzmdpi.com. Prodrug strategies are also being investigated to improve the cellular uptake of these analogues wgtn.ac.nz.

The design and synthesis of novel molecular scaffolds are central to modern drug discovery. Scaffolds provide a three-dimensional framework upon which various functional groups can be appended to create libraries of compounds for biological screening. Cyclopentane and its derivatives are attractive scaffolds due to their conformational rigidity and the ability to project substituents in well-defined spatial orientations.

The development of multifunctional molecules often relies on the use of derivatizable hub molecules to create scaffolds with specific architectures mdpi.comnih.gov. While the direct use of methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) as a central scaffold is not widely reported, the principles of scaffold-based drug design are applicable. The cyclopentene ring can be functionalized to introduce points of diversity, allowing for the systematic exploration of chemical space around a core structure.

Methodologies for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. These studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The insights gained from SAR studies guide the design of more potent and selective compounds.

The synthesis of a focused library of analogues is a key component of SAR investigations nih.gov. By modifying specific parts of a molecule, such as side chains or substituent groups, medicinal chemists can probe the interactions between the compound and its biological target nih.govnih.govresearchgate.netmdpi.com. For instance, in the development of inhibitors for specific enzymes, different chemical groups can be introduced to explore the binding pocket and enhance affinity nih.govnih.gov. While specific SAR studies centered on methyl 2-(cyclopent-1-en-1-yl)acetate are not extensively documented, its structure provides clear opportunities for modification. The ester can be hydrolyzed to the carboxylic acid and converted to various amides, the double bond can be functionalized, and substituents can be introduced on the cyclopentene ring. Each of these modifications would generate new analogues for biological evaluation, thereby contributing to a comprehensive SAR understanding. The effectiveness of different functional groups, such as halogens, alkyl, and alkoxy groups, in modulating the biological activity of a core structure is a central theme in medicinal chemistry mdpi.com.

Innovation in Specialty Polymer Precursor Development

The development of advanced polymeric materials with tailored properties is a significant area of chemical research. This compound and similar ester-functionalized cyclopentenes are emerging as innovative precursors for specialty polymers. The primary method for polymerizing these monomers is through Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP) of Ester-Functionalized Cyclopentenes

ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as ruthenium-based Grubbs catalysts, to convert strained cyclic olefins into polymers. While the parent cyclopentene can be polymerized via ROMP, the incorporation of functional groups, such as the methyl acetate group in this compound, leads to the production of functionalized polyolefins. These polymers are of significant industrial interest due to their unique mechanical and thermal properties. researchgate.net

The polymerization of alkoxycarbonyl cyclopentenes, including the methyl ester derivative, has been successfully demonstrated. researchgate.netrsc.org Research has shown that under typical ROMP conditions, high monomer conversions of around 80% can be achieved, yielding polymers with high molecular weights and relatively narrow molecular weight distributions. researchgate.netrsc.org

Below is a data table summarizing the polymerization of a representative methoxycarbonyl cyclopentene (CPM).

| Monomer | Catalyst | Conversion (%) | Polymer Molecular Weight | Molecular Weight Distribution |

|---|---|---|---|---|

| Methoxycarbonyl cyclopentene (CPM) | Ruthenium-based catalyst | ~80 | High | Relatively Narrow |

Data based on typical outcomes for ROMP of alkoxycarbonyl cyclopentenes.

The presence of the ester functional group along the polymer backbone introduces polarity and sites for further chemical modification, which is a significant advantage over non-functionalized polyolefins like polyethylene. For instance, the pendent tert-butoxycarbonyl groups in a related polymer have been successfully hydrolyzed to carboxylic acid groups, creating a polyolefin with regularly spaced carboxyl pendants. researchgate.netrsc.org This demonstrates the potential to create a variety of functional polymers from ester-functionalized cyclopentene precursors.

Copolymerization for Tailored Properties

Further innovation in this area involves the copolymerization of ester-functionalized cyclopentenes with other cyclic olefins, such as cyclopentene, norbornene, cyclohexene, and cyclooctadiene. researchgate.netrsc.org This approach allows for the fine-tuning of the resulting polymer's properties. The incorporation ratio of the functional monomer can be controlled by adjusting the comonomer feed ratio, allowing for precise control over the final material's characteristics. researchgate.netrsc.org

The random incorporation of methoxycarbonyl cyclopentene units into copolymer chains results in materials with varied thermal behaviors, depending on the structure and ratio of the comonomers. researchgate.netrsc.org This versatility makes these monomers valuable for creating a new class of specialty polyolefin materials suitable for a range of applications where specific functionalities and properties are required.

Advanced Analytical Characterization Techniques for Methyl 2 Cyclopent 1 En 1 Yl Acetate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete analysis of methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686).

The structural framework of methyl 2-(cyclopent-1-en-1-yl)acetate can be unequivocally established using 1D (¹H and ¹³C) and 2D NMR experiments. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum identifies the unique carbon atoms in the molecule. researchgate.net

For this compound, the proton NMR spectrum would display distinct signals for the methoxy group protons, the protons of the acetate (B1210297) methylene (B1212753) group, the single vinylic proton on the cyclopentene (B43876) ring, and the three sets of methylene protons within the ring. Similarly, the ¹³C NMR spectrum would show eight distinct resonances corresponding to the carbonyl carbon, the two sp² carbons of the double bond, the methoxy carbon, and the four sp³ carbons of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Methoxy | ~3.7 | ~51 |

| CH₂ | Acetate | ~3.2 | ~38 |

| CH | Vinylic | ~5.5 | ~128 |

| C | Vinylic (quaternary) | - | ~145 |

| CH₂ | Allylic (ring) | ~2.4 | ~33 |

| CH₂ | Allylic (ring) | ~2.4 | ~33 |

| CH₂ | Homoallylic (ring) | ~1.9 | ~23 |

| C=O | Carbonyl | - | ~172 |

2D NMR techniques are essential for confirming the connectivity.

The cyclopentene ring is not planar and exists in a dynamic equilibrium between various conformations, typically envelope or twist forms. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, can provide insight into the energy barriers associated with the interconversion of these conformers. copernicus.org

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of protons. mdpi.com This 2D NMR technique can help establish the preferred orientation of the acetate side chain relative to the cyclopentene ring, providing a more detailed picture of the molecule's three-dimensional structure in solution. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₈H₁₂O₂), the exact molecular weight is 140.18 g/mol . chemscene.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺) which can then undergo fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragments for this compound would include:

Loss of the methoxy radical (•OCH₃) to give an acylium ion.

Loss of the methoxycarbonyl group (•COOCH₃).

Cleavage of the bond between the cyclopentene ring and the acetate group.

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [M - OCH₃]⁺ | Methoxy radical |

| 81 | [C₆H₉]⁺ | Acetate methyl group |

| 67 | [C₅H₇]⁺ | Acetate side chain |

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the m/z value to several decimal places, confirming the elemental composition of the parent molecule and its fragments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would show characteristic absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| C=C (Alkene) | Stretch | 1640-1680 |

| C-O (Ester) | Stretch | 1000-1300 |

| =C-H (sp²) | Stretch | 3000-3100 |

| C-H (sp³) | Stretch | 2850-3000 |

The most prominent peaks would be the strong C=O stretch of the ester group and the C-H stretching bands. The C=C stretching absorption may be of medium to weak intensity. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. rsc.org

This analysis would confirm the geometry of the cyclopentene ring, which is expected to be non-planar, and the spatial arrangement of the acetate substituent. nih.gov While this compound itself is achiral, X-ray crystallography is a primary method for determining the absolute configuration of chiral derivatives. nih.gov For a chiral analog, the technique could unambiguously assign the stereochemistry at any chiral centers. researchgate.net

Advanced Chromatographic Methods for Purity, Isomer, and Enantiomer Separation and Quantification

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential isomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity. In HPLC, a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water could be used, with detection by UV absorbance due to the C=C double bond. For GC, a capillary column with a nonpolar stationary phase would separate the compound from any non-volatile impurities, with detection typically by a flame ionization detector (FID).

Isomer Separation: These chromatographic methods are also capable of separating positional isomers, such as this compound from its double-bond isomer, methyl 2-(cyclopent-2-en-1-yl)acetate. The difference in their chemical structures would lead to different retention times on the chromatographic column. mdpi.com

Enantiomer Separation: this compound is an achiral molecule and therefore does not have enantiomers. However, for chiral derivatives of this compound, enantiomeric separation and quantification would be critical. This is achieved using chiral chromatography, most commonly HPLC with a chiral stationary phase (CSP). nih.gov CSPs, often based on polysaccharide or cyclodextrin derivatives, create a chiral environment that allows for the differential interaction and separation of enantiomers. abo.ficonicet.gov.ar

Gas Chromatography (GC) and GC-FID for Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for quantitative analysis. For chiral molecules such as derivatives of this compound, determining the enantiomeric excess (ee) is often essential. This is achieved by using a chiral stationary phase (CSP) within the GC column.

The principle of chiral GC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer, allowing for their separation. Cyclodextrin derivatives are commonly used as CSPs for the separation of a wide range of chiral compounds, including esters.

For the analysis of a chiral derivative of this compound, a GC-FID system equipped with a chiral capillary column would be employed. The separation efficiency depends on the specific CSP, the column temperature, and the carrier gas flow rate. The enantiomeric excess is calculated by comparing the peak areas of the two separated enantiomers.

Table 1: Illustrative GC-FID Parameters for Chiral Separation

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Chiral Capillary Column (e.g., based on a cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector Temperature | 280 °C |

| Data Analysis | Peak area integration to determine the ratio of enantiomers |

Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for both the analysis and purification of this compound and its derivatives, particularly for chiral separations.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations. For chiral separations, HPLC columns packed with a chiral stationary phase are used. The choice of the mobile phase, typically a mixture of organic solvents like hexane and isopropanol, is critical for achieving optimal separation of the enantiomers. Detection is commonly performed using a UV detector. HPLC is a well-established and reliable method for determining the enantiomeric excess of chiral compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, especially for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. rsc.org This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. tutorchase.com For preparative applications, the use of CO2 is advantageous as it is easily removed from the collected fractions by evaporation, simplifying product isolation. SFC has proven to be highly effective for the separation of a wide range of chiral compounds, including esters, on both analytical and preparative scales. tutorchase.comaip.org

Table 2: Comparison of HPLC and SFC for Chiral Separations

| Feature | HPLC | SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |

| Co-solvents | Isopropanol, Ethanol (B145695) | Methanol (B129727), Ethanol |

| Separation Speed | Slower | Faster |

| Solvent Consumption | High | Low |

| Environmental Impact | Higher | Lower ("Green" Technique) |

| Product Recovery | Requires solvent evaporation | Simpler (CO2 evaporates) |

| Typical Application | Analytical and preparative chiral separations | Analytical and preparative chiral separations |

Spectrophotometric Techniques (e.g., UV-Vis) for Polarity and Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a valuable and accessible technique for gaining insights into the electronic structure of molecules and for monitoring the progress of chemical reactions.

For this compound, the key chromophore is the α,β-unsaturated ester system. This conjugated system absorbs UV light, typically in the range of 200-400 nm, corresponding to π → π* electronic transitions. The position of the absorption maximum (λmax) is sensitive to the molecular environment.

Polarity Assessment: The polarity of the solvent can influence the λmax of a compound, a phenomenon known as solvatochromism. By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, it is possible to observe shifts in the λmax. A shift to a longer wavelength (red shift) or a shorter wavelength (blue shift) with increasing solvent polarity can provide information about the change in the dipole moment of the molecule upon electronic excitation. This can be a useful method for characterizing the compound's interaction with different media.

Reaction Monitoring: UV-Vis spectroscopy can be effectively used to monitor reactions involving the α,β-unsaturated ester chromophore. spectroscopyonline.com For instance, in a reaction where the conjugation of the double bond and the carbonyl group is altered (e.g., addition to the double bond), a significant change in the UV-Vis spectrum will be observed. The disappearance of the characteristic absorbance of the starting material and the appearance of a new absorbance corresponding to the product can be monitored over time. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative tracking of reactant consumption and product formation, enabling the study of reaction kinetics. spectroscopyonline.com

Table 3: Application of UV-Vis Spectroscopy for this compound

| Application | Principle | Expected Observation |

| Polarity Assessment | Solvatochromism: The effect of solvent polarity on the λmax. | A shift in λmax (red or blue shift) as the solvent polarity is varied. |

| Reaction Monitoring | Beer-Lambert Law: Absorbance is proportional to concentration. | A decrease in the absorbance of the α,β-unsaturated ester chromophore as the reaction proceeds. |

Catalytic Strategies in the Synthesis and Transformation of Cyclopentenyl Acetates

Acid and Lewis Acid Catalysis in Cyclopentene (B43876) Chemistry

Acid catalysis, utilizing both Brønsted and Lewis acids, plays a fundamental role in the manipulation of cyclopentene derivatives. The acid-catalyzed hydration of cyclopentene, for instance, proceeds via an A-SE2 or AdE2 mechanism, where the slow protonation of the double bond generates a carbocation that is subsequently captured by water. scispace.com This classic reaction underscores the ability of acids to activate the cyclopentene double bond for nucleophilic attack.

Lewis acids are instrumental in more complex transformations, enabling the synthesis of highly substituted cyclopentane (B165970) and cyclopentene rings. nih.govnorthwestern.edu They can activate substrates for cycloaddition reactions, such as the [3+2] annulation of terminal alkynes with specific unsaturated aldehydes to yield cyclopentenes. In cooperative catalysis systems, a Lewis acid like titanium(IV) isopropoxide can work in conjunction with an N-heterocyclic carbene (NHC) catalyst to facilitate the annulation of enals with β,γ-unsaturated α-ketoesters. nih.govnorthwestern.edu This dual activation is essential for promoting the conjugate addition required for ring formation, leading to highly substituted cyclopentanols with excellent stereoselectivity. nih.gov Another key application is the Lewis acid-triggered vinylcyclopropane-cyclopentene rearrangement, which converts donor-acceptor cyclopropanes into functionalized cyclopentenes. researchgate.net The choice of Lewis acid can even determine the isomeric form of the resulting cyclopentene product. researchgate.net

Furthermore, acid-induced transannular reactions in more complex systems, such as bicyclic cyclopentene scispace.comannulenediones, demonstrate how the nature of the acid (e.g., BF₃, MeSO₃H, CF₃SO₃H) can direct the reaction pathway towards Michael cyclization, [3+2] cycloaddition, or Friedel-Crafts alkylation. acs.org

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and ruthenium, offer powerful and versatile methods for the synthesis and functionalization of cyclopentenyl acetates.

Palladium-Catalyzed Reactions (e.g., Allylic Substitution, Hydrosilation, Ring Opening)

Palladium catalysis is a cornerstone of modern organic synthesis, with several key reactions being applicable to cyclopentenyl systems.

Allylic Substitution: The palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation. acs.orgwikipedia.org The reaction proceeds through the formation of a π-allyl palladium intermediate after oxidative addition of a Pd(0) complex to an allylic leaving group, such as an acetate (B1210297). wikipedia.orgnih.gov This intermediate is then attacked by a nucleophile to yield the substituted product. wikipedia.org In the context of cyclopentenyl substrates, this reaction has been used to achieve high enantioselectivity in asymmetric allylic alkylations (AAA), particularly with the development of chiral phosphine ligands. acs.orgnih.gov For example, high enantiomeric excesses (ee) have been reported for the reaction of 3-acetoxycyclopentene with nucleophiles in the presence of palladium catalysts bearing chiral ligands. acs.org The choice of ligand is crucial, with some specialized ligands designed specifically to improve enantioselectivity for cyclic substrates like cyclopentenyl acetate. acs.orgnih.gov

Hydrosilation: Palladium catalysts are also effective in hydrosilylation reactions. A notable application involves the ring-opening cyclization/hydrosilation of 1-cyclopropyl-1,6-heptadienes. acs.orgacs.org In this process, a cationic palladium catalyst promotes a cascade reaction that begins with silylpalladation, proceeds through intramolecular carbometalation, and involves the ring-opening of the cyclopropyl group to ultimately form silylated (E)-1-butenylcyclopentanes in high yield and diastereoselectivity. acs.org

Ring Opening: Palladium catalysts can facilitate the ring-opening of strained cyclic systems to generate functionalized cyclopentenes and other valuable structures. For example, the ring-opening of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds proceeds via a π-allylpalladium intermediate to furnish 3(2H)-furanone-appended cyclopentenes. mdpi.com Similarly, palladium complexes catalyze the ring-opening of cyclopropanated 7-oxabenzonorbornadiene derivatives with various alcohol nucleophiles, affording dihydronaphthalenol products. nih.gov These reactions showcase the ability of palladium to activate strained rings for nucleophilic attack, providing access to complex molecular architectures. acs.orgrsc.orgnih.gov

| Reaction Type | Substrate Example | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Substitution | 3-acetoxycyclopentene | Palladium complex with chiral phosphine ligands | Chiral substituted cyclopentenes | Achieves high enantioselectivity (up to 98% ee). The nature of the counterion and ligand design are critical. | acs.orgacs.org |

| Ring-Opening Cyclization/Hydrosilation | 1-cyclopropyl-1,6-heptadiene | (phen)Pd(Me)Cl / NaBAr₄ | (E)-1-butenylcyclopentanes | Forms ring-opened products in high yield (93%) and diastereoselectivity (25:1). | acs.orgacs.org |

| Ring-Opening of Diazabicyclic Olefins | Diazabicyclic olefin | (Pd(allyl)Cl)₂ / XPhos | 3(2H)-furanone-appended cyclopentenes | Proceeds via a π-allylpalladium intermediate; optimized conditions provide good yields. | mdpi.com |

Ruthenium-Catalyzed Olefin Metathesis Reactions

Ruthenium-based catalysts are renowned for their role in olefin metathesis, a reaction that reorganizes carbon-carbon double bonds. nih.govrsc.org These catalysts exhibit high functional group tolerance and stability. acs.org The reaction mechanism, known as the Chauvin mechanism, involves a 14-electron Ru-alkylidene intermediate that engages in a catalytic cycle with olefins. nih.gov

For cyclopentene chemistry, two key metathesis reactions are relevant:

Ring-Closing Metathesis (RCM): This reaction is widely used to synthesize cyclic olefins, including functionalized cyclopentenes, from acyclic diene precursors. The high efficiency of second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, makes this a powerful tool for constructing the cyclopentene ring. acs.org

Ring-Opening Metathesis Polymerization (ROMP): Cyclopentene is a low-strain cycloolefin that can undergo ROMP to produce polypentenamer. researchgate.net This is an equilibrium polymerization where the conversion of cyclopentene is determined by the reaction temperature. researchgate.net Ruthenium catalysts are effective in mediating this transformation, which has applications in creating durable elastomers. researchgate.net

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for transforming cyclopentenyl acetates. Enzymes, particularly lipases, and whole-cell systems are prominent in this field.

Lipases in Enantioselective Hydrolysis and Transesterification

Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding esters due to their high enantioselectivity. jocpr.com The mechanism typically involves a serine residue in the enzyme's active site attacking the carbonyl group of the ester, forming a tetrahedral intermediate and then an acyl-enzyme complex. researchgate.net This complex can then react with a nucleophile like water (hydrolysis) or an alcohol (transesterification) to release the product and regenerate the enzyme. jocpr.comresearchgate.net

For racemic cyclopentenyl acetates, this process can separate the enantiomers. In enantioselective hydrolysis , a lipase selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, leaving the other enantiomer of the acetate unreacted. mdpi.comarkat-usa.org This allows for the separation of the chiral alcohol and the remaining chiral acetate, both in high enantiomeric purity. nih.gov

Conversely, in enantioselective transesterification , the enzyme catalyzes the acylation of a racemic alcohol using an acyl donor (like vinyl acetate) in an organic solvent. d-nb.infoscielo.br One enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer of the alcohol behind. scielo.br Lipases from various sources, such as Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, have shown high efficacy in these resolutions. d-nb.inforesearchgate.net The choice of enzyme, solvent, and acyl donor can be optimized to achieve high conversion and enantiomeric excess. d-nb.infonih.gov

| Lipase Source | Reaction Type | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Hydrolysis & Transesterification | Aromatic Morita-Baylis-Hillman acetates | Excellent enantiomeric ratios (E > 200) and high ee (>90%). | d-nb.info |

| Pseudomonas fluorescens | Hydrolysis & Transesterification | Aromatic Morita-Baylis-Hillman acetates, Citronellol | Among the best performing enzymes for resolution of MBH acetates; optimal for citronellyl acetate synthesis. | d-nb.inforesearchgate.net |

| Pseudomonas cepacia | Hydrolysis | Aromatic Morita-Baylis-Hillman acetates | Excellent selectivity for certain substrates, yielding high ee values. | d-nb.info |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis | δ-acetyloxymethyl-δ-valerolactone | Highest selectivity (E value of 51) among tested lipases for this substrate. | arkat-usa.org |

Whole-Cell Biotransformations for Complex Substrates

For transformations of complex cyclopentene derivatives, whole-cell systems could be engineered to perform specific redox reactions, such as stereoselective reductions or oxidations, which are difficult to achieve with conventional chemical methods. researchgate.net Metabolic engineering of host strains like Escherichia coli or Pseudomonas putida can optimize pathways for cofactor regeneration and improve the efficiency of the desired biotransformation. nih.gov While specific examples involving methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) are not prominent, the principles of whole-cell biocatalysis are broadly applicable for producing chiral alcohols, amino acids, and other fine chemicals from various precursors. nih.govnih.gov

Future Perspectives and Emerging Research Opportunities for Methyl 2 Cyclopent 1 En 1 Yl Acetate Research

Development of Novel and Sustainable Synthetic Routes

Future research will prioritize the development of synthetic routes to methyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) that align with the principles of green chemistry. This involves moving beyond traditional multi-step syntheses towards more atom-economical and environmentally benign processes.

Key opportunities include:

Biocatalysis : The use of enzymes, such as carboxylic acid reductases (CARs), could enable the direct conversion of related α,β-unsaturated carboxylic acids to the corresponding esters under mild, aqueous conditions. manchester.ac.uk This approach offers high selectivity and reduces the need for harsh reagents and organic solvents.

Renewable Feedstocks : Investigating pathways from biomass-derived platform molecules, such as furfural, presents a significant opportunity for sustainable production. fudan.edu.cn Catalytic upgrading of furfural can lead to cyclopentanone derivatives, which could serve as precursors, thereby connecting the synthesis to renewable carbon sources. fudan.edu.cn

Catalytic C-H Activation : Direct functionalization of cyclopentene (B43876) or related precursors through transition-metal-catalyzed C-H activation would represent a highly efficient strategy. This would eliminate the need for pre-functionalized starting materials, shortening the synthetic sequence and minimizing waste.

One-Pot Cascade Reactions : Designing multicatalytic cascade reactions that form the cyclopentene ring and install the acetate (B1210297) side chain in a single, uninterrupted sequence can significantly improve efficiency. nih.gov Such processes, often employing organocatalysis, can construct complex molecules from simple starting materials with high stereoselectivity. nih.govnih.gov

| Synthetic Strategy | Key Advantages | Potential Precursors |

| Biocatalysis | High selectivity, mild conditions, reduced waste | 2-(cyclopent-1-en-1-yl)acetic acid |

| Renewable Feedstocks | Sustainability, reduced fossil fuel dependence | Furfural, 5-Hydroxymethylfurfural |

| C-H Activation | High atom economy, shorter synthetic routes | Cyclopentene, Cyclopentadiene |

| Cascade Reactions | High efficiency, reduced purification steps | α,β-unsaturated aldehydes, 1,3-dicarbonyls |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The dual functionality of methyl 2-(cyclopent-1-en-1-yl)acetate—a reactive alkene within a cyclopentene ring and an α,β-unsaturated ester—offers a rich landscape for exploring novel chemical transformations. Future research will focus on precisely controlling the chemo-, regio-, and stereoselectivity of its reactions.

Emerging areas of exploration include:

Asymmetric Functionalization : The development of catalytic asymmetric methods to functionalize the cyclopentene ring is a key objective. Organocatalytic approaches, for instance, can be used for the asymmetric desymmetrization of related cyclopentene structures, enabling the synthesis of chiral derivatives with high enantioselectivity. rsc.org

[3+2] Cycloadditions : Utilizing the double bond in copper-catalyzed [3+2] cycloadditions with substrates like N-tosylcyclopropylamines could provide rapid access to complex, aminated polycyclic structures relevant to medicinal chemistry. organic-chemistry.org

Selective Reduction : While the reduction of α,β-unsaturated esters is well-known, developing catalytic systems that can selectively reduce the double bond while preserving the ester, or vice-versa, remains a challenge. Recent advances in the selective reduction of α,β-unsaturated Weinreb amides in the presence of esters highlight the potential for achieving such fine-tuned reactivity. jst.go.jp

Cross-Metathesis Reactions : Kinetically controlled Z-selective cross-metathesis reactions, employing advanced molybdenum or ruthenium catalysts, could be used to introduce complex side chains onto the cyclopentene core or modify the existing acetate group with high stereocontrol. nih.govnih.gov

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry is set to become an indispensable tool in guiding the exploration of this compound. Density Functional Theory (DFT) and other modeling techniques can provide deep mechanistic insights and predict reactivity, saving significant experimental time and resources.

Future computational studies will likely focus on:

Mechanism Elucidation : DFT calculations can be employed to map the potential energy surfaces for various reactions, such as cycloadditions or organocatalytic functionalizations. researchgate.netrsc.org This allows for the identification of transition states and key intermediates, explaining observed selectivity and predicting the most favorable reaction pathways. researchgate.netrsc.orgacs.org

Catalyst Design : Modeling the interaction between the substrate and a catalyst can aid in the rational design of new, more efficient catalysts. For example, DFT can be used to understand the coordination of cyclic esters in ring-opening polymerizations, providing principles that can be applied to the design of catalysts for other transformations. mdpi.com

Predicting Reactivity : Computational methods can predict various chemical properties and reactivity descriptors. By calculating parameters such as orbital energies (HOMO/LUMO), DFT can help predict how the molecule will behave in different chemical environments, for instance, in reactions with OH radicals or other reactive species. acs.orgnih.gov This predictive power can guide the design of experiments targeting novel reactivity.

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The adoption of automated and continuous processing technologies will revolutionize the synthesis and study of this compound. Flow chemistry and high-throughput experimentation (HTE) offer unparalleled advantages in terms of speed, safety, and scalability.

Key opportunities in this domain are:

Rapid Reaction Optimization : HTE platforms allow for the parallel execution of hundreds of experiments, enabling the rapid screening of catalysts, solvents, and reaction conditions to find optimal synthetic protocols. nih.govseqens.comresearchgate.net This is particularly useful for complex multi-component or catalytic reactions. seqens.com

Enhanced Safety and Scalability : Flow chemistry minimizes the volume of hazardous reagents and intermediates at any given time, leading to inherently safer processes. nih.govamt.uksyrris.com The excellent heat and mass transfer in microreactors can lead to cleaner reactions and higher yields. nih.gov Furthermore, scaling up production is often more straightforward than with traditional batch processes. nih.govpurdue.edu

Telescoped Synthesis : Continuous flow setups allow for the "telescoping" of multiple synthetic steps into a single, uninterrupted process without the need for intermediate isolation and purification. purdue.edu This could be applied to create a continuous production line for this compound and its derivatives.

Access to Novel Reaction Windows : Flow reactors can operate at temperatures and pressures not easily accessible in standard batch equipment, potentially unlocking novel reaction pathways and improving the efficiency of sluggish transformations. syrris.comnih.gov

Design and Optimization of Highly Selective and Efficient Catalytic Systems

The development of bespoke catalytic systems is central to unlocking the full synthetic potential of this compound. Future research will focus on creating catalysts that offer superior control over selectivity and operate under mild, sustainable conditions.

Promising avenues for research include:

Multifunctional Organocatalysis : Bifunctional catalysts, such as those based on squaramides or cinchona alkaloids, can activate multiple reacting partners simultaneously, enabling complex cascade reactions to form functionalized cyclopentenes with high diastereo- and enantioselectivity. researchgate.net

Transition Metal Catalysis : Novel transition metal complexes, particularly those of nickel, palladium, and copper, will continue to be explored for reactions such as cross-coupling, acylation, and cycloadditions. rsc.orgbeilstein-journals.org The focus will be on developing catalysts that are more robust, require lower loadings, and are based on more abundant and less toxic metals like manganese. rsc.org

Photocatalysis : Visible-light photocatalysis offers a green and powerful method for generating radical intermediates under exceptionally mild conditions. This could be applied to the alkoxycarbonylation of the cyclopentene double bond or other functionalization reactions that are difficult to achieve with traditional thermal methods. researchgate.net

| Catalyst Type | Target Reaction | Key Advantage |

| Organocatalysts | Asymmetric Michael/Aldol Cascades | High enantioselectivity, metal-free |

| Transition Metals (Pd, Ni, Cu) | Cross-Coupling, Cycloadditions | Broad substrate scope, diverse bond formation |

| Photocatalysts | Radical Additions, Alkoxycarbonylation | Mild conditions, unique reactivity |

| Biocatalysts (Enzymes) | Reductions, Esterifications | High specificity, green reaction media |

Q & A

Q. What synthetic routes are commonly employed for methyl 2-(cyclopent-1-en-1-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification or cyclopropane ring-opening reactions. For example, analogous methods involve reacting cyclopentene derivatives with methyl chloroacetate under basic conditions. Key parameters include:

- Catalyst : Use of triethylamine or DMAP to facilitate nucleophilic substitution .

- Solvent : Dichloromethane (DCM) or 1,2-dichloroethane for optimal solubility .

- Temperature : Controlled heating (e.g., 90°C for cyclopropane activation) to drive reactivity .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 5.6–5.8 ppm (cyclopentene protons), δ 3.6–3.7 ppm (ester methyl group), and δ 2.5–3.0 ppm (methylene protons adjacent to the cyclopentene) .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 120–130 ppm (cyclopentene carbons) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (C=C stretch of cyclopentene) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₉H₁₂O₂, with fragmentation patterns indicating cyclopentene loss .

Q. What purification strategies are effective for this compound, and how do solvent choices influence crystallization?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .

- Distillation : Fractional distillation under reduced pressure (40–60°C at 10 mmHg) to isolate the ester .

- Solvent Impact : Polar aprotic solvents (e.g., acetone) enhance solubility but may reduce crystallization efficiency; non-polar solvents (e.g., hexane) promote crystal lattice formation .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved during structure determination?

- Methodological Answer :

- Disorder Handling : Refinement software like SHELXL can model disordered atoms (e.g., hydroxyl groups) using split occupancy ratios, as seen in analogous structures .

- Hydrogen Bonding Analysis : Use SHELXPRO to map intermolecular interactions (e.g., O–H···N bonds) and validate geometry against experimental data .

- Validation Tools : Employ Coot for real-space refinement and PLATON for symmetry checks to resolve clashes in electron density maps .

Q. What computational approaches are recommended for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) are suitable for cyclopentene-containing esters .

- Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS to study stability in different media .

- QSPR Models : Corrogate experimental NMR shifts with predicted values using software like Gaussian to validate computational accuracy .

Q. How can hydrogen bonding and π-π interactions in this compound derivatives be systematically analyzed?

- Methodological Answer :

- X-ray Crystallography : Measure bond distances (e.g., O–H···N ≤ 2.2 Å) and angles (≥ 150°) to confirm hydrogen bonds. For π-π interactions, calculate centroid distances (3.5–4.0 Å) and dihedral angles (< 30°) .

- Cambridge Structural Database (CSD) : Compare with similar esters to identify interaction trends .

- Hirshfeld Surface Analysis : Visualize intermolecular contacts using CrystalExplorer to quantify interaction contributions .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to improve heat dissipation and mixing efficiency .

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported DMAP) to reduce costs .

- In-line Analytics : Implement FTIR or HPLC monitoring to detect intermediates and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.